(4-Chlorobenzyl)triphenylphosphonium chloride: A Comprehensive Technical Guide for Advanced Synthesis
(4-Chlorobenzyl)triphenylphosphonium chloride: A Comprehensive Technical Guide for Advanced Synthesis
This guide provides an in-depth exploration of (4-Chlorobenzyl)triphenylphosphonium chloride, a pivotal reagent in modern organic synthesis. Targeted at researchers, scientists, and professionals in drug development, this document elucidates the compound's core properties, synthesis, and critical applications, with a focus on the mechanistic underpinnings and practical experimental considerations that ensure successful outcomes.
Compound Identification and Core Properties
(4-Chlorobenzyl)triphenylphosphonium chloride is a quaternary phosphonium salt widely utilized as a precursor to a Wittig reagent.[1] Its utility in forming carbon-carbon double bonds makes it a valuable tool in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.[1]
The definitive identifier for this compound is its CAS Number: 1530-39-8 .[1][2][3][4]
Physicochemical and Spectroscopic Data
A summary of the key physical and chemical properties of (4-Chlorobenzyl)triphenylphosphonium chloride is presented below for quick reference. This data is crucial for its proper handling, storage, and application in synthetic protocols.
| Property | Value | Source(s) |
| CAS Number | 1530-39-8 | [1][2][3][4] |
| Molecular Formula | C25H21Cl2P | [1][2][3][4] |
| Molecular Weight | 423.31 g/mol | [1][4] |
| Appearance | White to pale pink powder/crystal | [1][2] |
| Melting Point | >300 °C | [1][4] |
| Synonyms | [(4-Chlorophenyl)methyl]triphenylphosphonium chloride | [1] |
| Purity | Typically ≥98% | [2] |
| Solubility | Soluble in polar organic solvents like DMF and CH2Cl2 | [5][6] |
Spectroscopic data is essential for the verification of the compound's identity and purity. While detailed spectra are typically provided by the supplier, characteristic NMR data can be found in chemical databases.[7]
Synthesis of (4-Chlorobenzyl)triphenylphosphonium chloride
The synthesis of (4-Chlorobenzyl)triphenylphosphonium chloride is a classic example of a nucleophilic substitution reaction, specifically the quaternization of a phosphine. The lone pair of electrons on the phosphorus atom of triphenylphosphine acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-chlorobenzyl chloride.
Detailed Synthesis Protocol
This protocol is a robust method for the laboratory-scale synthesis of the title compound. The choice of a suitable solvent is critical to facilitate the reaction between the solid triphenylphosphine and the alkyl halide. Toluene or acetonitrile are commonly employed.
Materials:
-
Triphenylphosphine
-
4-Chlorobenzyl chloride
-
Anhydrous Toluene
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
-
Diethyl ether (for washing)
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve triphenylphosphine (1 equivalent) in anhydrous toluene.
-
Addition of Alkyl Halide: To the stirred solution, add 4-chlorobenzyl chloride (1 equivalent).
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by the precipitation of the phosphonium salt.
-
Isolation: After cooling to room temperature, the precipitated white solid is collected by vacuum filtration.
-
Purification: Wash the crude product with diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the purified (4-Chlorobenzyl)triphenylphosphonium chloride under vacuum to obtain the final product.
Core Application: The Wittig Reaction
(4-Chlorobenzyl)triphenylphosphonium chloride is primarily used as a precursor for the corresponding phosphorus ylide (or phosphorane) in the Wittig reaction.[8] This reaction is a cornerstone of organic synthesis, enabling the formation of an alkene from an aldehyde or a ketone.[8]
Mechanistic Insight
The Wittig reaction proceeds through a concerted mechanism involving a betaine intermediate that collapses to form a four-membered oxaphosphetane ring. This ring then fragments to yield the desired alkene and triphenylphosphine oxide. The stereochemical outcome (E/Z isomerism) of the alkene is influenced by the nature of the ylide and the reaction conditions.
Experimental Protocol for a Typical Wittig Reaction
This protocol outlines a general procedure for the in-situ generation of the ylide and its subsequent reaction with an aldehyde.
Materials:
-
(4-Chlorobenzyl)triphenylphosphonium chloride
-
Anhydrous tetrahydrofuran (THF) or Dimethylformamide (DMF)[5]
-
A strong base (e.g., n-butyllithium, sodium hydride, or 50% NaOH solution)[5][6]
-
An aldehyde or ketone
-
Schlenk flask or a three-necked flask equipped with a dropping funnel and nitrogen inlet
-
Magnetic stirrer and stir bar
-
Syringes for transfer of reagents
Procedure:
-
Ylide Generation:
-
Suspend (4-Chlorobenzyl)triphenylphosphonium chloride in anhydrous THF or DMF in a dry Schlenk flask under a nitrogen atmosphere.[5]
-
Cool the suspension in an ice bath.
-
Slowly add a strong base (e.g., n-butyllithium) dropwise to the stirred suspension. The formation of the ylide is often indicated by a color change.
-
-
Wittig Reaction:
-
To the freshly prepared ylide, add a solution of the aldehyde or ketone in the same anhydrous solvent dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, or until TLC analysis indicates the consumption of the starting material.
-
-
Workup and Purification:
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired alkene.
-
Safety and Handling
(4-Chlorobenzyl)triphenylphosphonium chloride is classified as a hazardous substance and requires careful handling.[9][10][11][12]
-
Hazards: Causes skin and serious eye irritation.[9][10][11][12] May cause respiratory irritation.[9][11][12]
-
Precautions:
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water.[9][10]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9][10]
-
Inhalation: Remove to fresh air and keep at rest in a position comfortable for breathing.[9][11]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[11]
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9][13]
Conclusion
(4-Chlorobenzyl)triphenylphosphonium chloride is a versatile and indispensable reagent in organic synthesis. A thorough understanding of its properties, synthesis, and application in the Wittig reaction, coupled with strict adherence to safety protocols, will empower researchers to effectively utilize this compound in the development of novel molecules.
References
-
(4-Chlorobenzyl)(triphenyl)phosphonium chloride Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com. (URL: [Link])
-
(4-CHLOROBENZYL)TRIPHENYLPHOSPHONIUM CHLORIDE Safety Data Sheets(SDS) lookchem. (URL: [Link])
-
One-pot synthesis of benzyltriphenylphosphonium acetates from the corresponding activated benzyl alcohols - arkat usa. (URL: [Link])
-
Solvent-Free Wittig Reaction: A Green Organic Chemistry Laboratory Experiment. (URL: [Link])
-
The WITTIG REACTION With CHEMILUMINESCENCE!. (URL: [Link])
-
Wittig Reaction - Chemistry LibreTexts. (URL: [Link])
-
-
Wittig Reaction - Web Pages. (URL: [Link])
-
Sources
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